molecular formula C10H9N3O3 B14056722 3-Azido-2-oxopropyl benzoate

3-Azido-2-oxopropyl benzoate

Cat. No.: B14056722
M. Wt: 219.20 g/mol
InChI Key: FBXVHCMDUZIIHE-UHFFFAOYSA-N
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Description

3-Azido-2-oxopropyl benzoate is an organic compound with the molecular formula C10H9N3O3. It is a member of the azido esters family, characterized by the presence of an azide group (-N3) attached to the carbonyl carbon of an ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Azido-2-oxopropyl benzoate can be synthesized through a one-pot reaction involving the conversion of alcohols to azides. A common method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good to excellent yields for primary, secondary, and less reactive benzyl alcohols.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-2-oxopropyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic conditions.

    Substitution: Copper(I) catalysts, alkynes.

    Reduction: Triphenylphosphine, imidazole.

Major Products:

    Oxidation: Benzoic acids.

    Substitution: 1,2,3-Triazoles.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of 3-Azido-2-oxopropyl benzoate involves the reactivity of the azide group. The azide group can release nitrogen upon thermal activation or photolysis, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to crosslinking in polymers . In biological systems, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes .

Comparison with Similar Compounds

Uniqueness: 3-Azido-2-oxopropyl benzoate is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the benzoate ester. This combination allows for versatile applications in both synthetic chemistry and material sciences, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

(3-azido-2-oxopropyl) benzoate

InChI

InChI=1S/C10H9N3O3/c11-13-12-6-9(14)7-16-10(15)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

FBXVHCMDUZIIHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)CN=[N+]=[N-]

Origin of Product

United States

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